molecular formula C17H19ClFN3O3 B1630511 Ciprofloxacin hydrochloride CAS No. 86483-48-9

Ciprofloxacin hydrochloride

Cat. No. B1630511
CAS RN: 86483-48-9
M. Wt: 367.8 g/mol
InChI Key: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic used to treat various susceptible bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure . This medicine is also used to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The sodium salt of ciprofloxacin was prepared from simple building blocks via a linear sequence of six chemical reactions in five flow reactors. Sequential offline acidifications and filtrations afforded ciprofloxacin and ciprofloxacin hydrochloride. The overall yield of the eight-step sequence was 60% .


Chemical Reactions Analysis

The complete production process of Ciprofloxacin hydrochloride was classified into three stages, active pharmaceutical ingredient (API) synthesis, galenic formulation, and packaging . API synthesis had the largest environmental contribution, followed by galenic formulation, and packaging, which accounted for 42.9%, 41.9%, and 15.2%, respectively .


Physical And Chemical Properties Analysis

Ciprofloxacin hydrochloride exists as the hydrate phase (1.43 hydrate). Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1). Further heating results in a phase transformation that gives another new anhydrous form 2 (AH2) . Each crystalline phase of Ciprofloxacin hydrochloride shows different physical stability, dissolution rate, and color which can be derived from structural difference among the phases .

Scientific Research Applications

Pharmacokinetics and Toxicological Effects

Ciprofloxacin hydrochloride, commonly known for its broad-spectrum antibiotic properties, has been extensively studied for its pharmacokinetics and toxicological effects. Research has investigated the effects of ciprofloxacin hydrochloride-sodium cholate complex and its pegylated version on albino mice. The study focused on hematological, biochemical, and histopathological examinations, concluding that complexation with sodium cholate does not increase the adverse effects of ciprofloxacin (U. Osonwa, J. Ugochukwu, F. A. Onyegbule, C. Esimone, 2016).

Management of Postexposure Inhalational Anthrax

The U.S. Food and Drug Administration (FDA) approved ciprofloxacin hydrochloride for managing postexposure inhalational anthrax in 2000. This decision was particularly significant as it was the first antimicrobial drug approved for treating an infection due to a biological agent used intentionally. The approval relied on extensive data from animal models and marked a new direction in developing efficacy data for drug approval, especially for urgent medical needs (A. Meyerhoff, R. Albrecht, Joette M. Meyer, P. Dionne, K. Higgins, D. Murphy, 2004).

Removal from Aqueous Solution

Bentonite has been used as a sorbent for the removal of ciprofloxacin hydrochloride from aqueous solutions. The study investigated various parameters such as contact time, pH, adsorbent dosage, and initial concentration of ciprofloxacin in solution. This research is crucial for understanding the environmental impact of ciprofloxacin residues found in wastewater and surface water (N. Genç, Esra Can Dogan, M. Yurtsever, 2013).

Ophthalmic Drug Delivery

A significant application of ciprofloxacin hydrochloride is in ophthalmic drug delivery. Modified xanthan gum-based in-situ gel formulations have been developed for this purpose. The research aimed at overcoming limitations of conventional dosage forms like washout and poor retention in the eye. The in-situ gel formulation showed promising results in terms of pH, gelation time, viscosity, drug content, and antimicrobial potential, making it a viable alternative for treating ocular infections (R. L. Jadhav, 2020).

Wound Dressing Applications

Environmental Impact and Removal Techniques

In another study, the adsorption of ciprofloxacin hydrochloride by multiwall carbon nanotube (MWCNT) was investigated. This research is vital for addressing the presence of ciprofloxacin in water sources due to incomplete metabolism in humans and pharmaceutical factory effluents. The study showed that MWCNT is an effective adsorbent for removing ciprofloxacin from aqueous solutions, with the Freundlich isotherm model best describing the equilibrium data for adsorption (Ayça Avcı, I. Inci, Nilay Baylan, 2020).

Non-Invasive Trans-Tympanic Delivery

Nano-transfersomal vesicles containing ciprofloxacin have been developed for non-invasive trans-tympanic delivery, aimed at treating acute otitis media. The optimized formulation showed enhanced drug flux through ear skin and tympanic membrane compared to commercial products, suggesting its effectiveness for non-invasive trans-tympanic delivery of ciprofloxacin (A. M. Al-mahallawi, O. M. Khowessah, R. Shoukri, 2014).

Safety And Hazards

Ciprofloxacin hydrochloride can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . Stop using ciprofloxacin and call your doctor at once if you have symptoms like headache, hunger, irritability, numbness, tingling, burning pain, confusion, agitation, paranoia, problems with memory or concentration, thoughts of suicide, or sudden pain or movement problems in any of your joints .

Future Directions

Ciprofloxacin should be taken only as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . This medicine works best when there is a constant amount in the blood or urine. To help keep the amount constant, do not miss any doses .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin Hydrochloride

CAS RN

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86483-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93107-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin hydrochloride
Reactant of Route 4
Ciprofloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Ciprofloxacin hydrochloride
Reactant of Route 6
Ciprofloxacin hydrochloride

Citations

For This Compound
11,300
Citations
A Avcı, İ İnci, N Baylan - Journal of Molecular Structure, 2020 - Elsevier
… In this work, the adsorption of ciprofloxacin hydrochloride by … time and initial ciprofloxacin hydrochloride concentration on … mechanism of ciprofloxacin hydrochloride by MWCNT. In …
Number of citations: 104 www.sciencedirect.com
ME Olivera, RH Manzo, HE Junginger, KK Midha… - Journal of …, 2011 - Elsevier
… Ciprofloxacin hydrochloride's solubility and permeability, its … ciprofloxacin hydrochloride is a BCS Class IV drug. Therefore, a biowaiver based approval of ciprofloxacin hydrochloride …
Number of citations: 132 www.sciencedirect.com
Q Wang, Z Dong, Y Du, JF Kennedy - Carbohydrate polymers, 2007 - Elsevier
… amount of ciprofloxacin hydrochloride released increased … reduction of the ciprofloxacin hydrochloride concentration from … reduced the release of ciprofloxacin hydrochloride by as much …
Number of citations: 206 www.sciencedirect.com
Z Mao, L Ma, C Gao, J Shen - Journal of controlled release, 2005 - Elsevier
… We describe here the encapsulation of ciprofloxacin hydrochloride, a wide employed antiseptic drug, into the preformed polyelectrolyte microcapsules through spontaneous deposition. …
Number of citations: 143 www.sciencedirect.com
D Jain, R Banerjee - … of Biomedical Materials Research Part B …, 2008 - Wiley Online Library
The aim of the present study was to develop single dose delivery systems based on nanotechnology for prolonged antibiotic release in a controlled manner. Five different drug–carrier …
Number of citations: 184 onlinelibrary.wiley.com
SB Makwana, VA Patel, SJ Parmar - Results in pharma sciences, 2016 - Elsevier
… formulation containing ciprofloxacin hydrochloride”. … Ciprofloxacin hydrochloride is a pale yellow, crystalline powder which contains Fluoroquinolone group. Ciprofloxacin hydrochloride …
Number of citations: 174 www.sciencedirect.com
R Yang, Y Fu, LD Li, JM Liu - Spectrochimica Acta Part A: Molecular and …, 2003 - Elsevier
The medium (pH, organic solvents, cyclodextrin (CD) or surfactants) effects on the fluorescence of ciprofloxacin hydrochloride (CPFX·HCl) were studied in detail. It is found that the three …
Number of citations: 49 www.sciencedirect.com
OA Adegbolagun, OA Olalade, SE Osumah - Tropical journal of …, 2007 - ajol.info
Purpose: This study was undertaken with the objective of evaluating the biopharmaceutical equivalency of ten brands of ciprofloxacin tablets and the chemical equivalency with the use …
Number of citations: 104 www.ajol.info
A Avcı, İ İnci, N Baylan - Water, Air, & Soil Pollution, 2019 - Springer
… at different initial concentrations of ciprofloxacin hydrochloride. Activated carbon was found … of ciprofloxacin hydrochloride. For the solution having an initial ciprofloxacin hydrochloride …
Number of citations: 35 link.springer.com
ECL Cazedey, HRN Salgado - Advances in Analytical Chemistry, 2012 - Citeseer
… method for direct quantitation of ciprofloxacin hydrochloride ophthalmic solution was found. … method for the determination of ciprofloxacin hydrochloride by direct measurement of its …
Number of citations: 79 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.